Ethyl 2-hydroxy-3-methyl-4-oxopentanoate
Description
Structural Classification and Nomenclature within Multifunctional Ester Chemistry
Ethyl 2-hydroxy-3-methyl-4-oxopentanoate is systematically classified as a branched-chain hydroxy-keto ester. Its structure incorporates an ethyl ester group, a hydroxyl group, a methyl branch, and a ketone functionality, all positioned on a five-carbon pentanoate backbone.
According to IUPAC nomenclature, the name is derived by identifying the principal functional group, which is the ester. The "ethyl" prefix indicates the alcohol portion of the ester, while "pentanoate" signifies a five-carbon chain for the carboxylic acid portion. The substituents on this chain are then named and numbered, with the carbonyl carbon of the ester group designated as position 1. This leads to the systematic name: this compound. nih.gov
The presence of multiple functional groups—ester, alcohol (hydroxy), and ketone (oxo)—places this molecule into the category of polyfunctional compounds. The specific arrangement of a hydroxyl group on the carbon alpha to the ester carbonyl, and a keto group at the gamma position relative to the ester, contributes to its unique chemical reactivity and potential for complex molecular syntheses.
Table 1: Structural and Chemical Identity of this compound
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₈H₁₄O₄ |
| Molecular Weight | 174.19 g/mol |
| CAS Number | 891858-05-2 |
| Canonical SMILES | CCOC(=O)C(C(C)C(=O)C)O |
Data sourced from PubChem CID 59900857 nih.gov
Academic Context and Significance of Branched-Chain Hydroxy-Keto Esters
Branched-chain hydroxy-keto esters are a significant class of molecules in organic chemistry, primarily valued as versatile building blocks in the synthesis of more complex organic structures. The presence of multiple, orthogonally reactive functional groups allows for a wide range of chemical transformations.
The academic significance of these compounds can be attributed to several key factors:
Chiral Centers: The structure of molecules like this compound often contains one or more stereocenters. For this specific compound, the carbons at positions 2 and 3 are chiral centers, meaning the molecule can exist as multiple stereoisomers. The ability to selectively synthesize a particular stereoisomer is a critical area of research, particularly for applications in medicinal chemistry where biological activity is often stereospecific.
Synthetic Versatility: The hydroxyl group can be a site for oxidation, etherification, or esterification. The ketone can undergo nucleophilic addition, reduction to a secondary alcohol, or participate in aldol-type reactions. The ester group can be hydrolyzed, reduced, or undergo transesterification. This multifunctionality makes these compounds valuable intermediates.
Relevance to Natural Products: The structural motif of hydroxy-keto esters is found in a variety of natural products, some of which exhibit important biological activities. The synthesis of these natural products or their analogs often involves intermediates with similar functional group arrays.
Medicinal Chemistry Applications: The development of new synthetic methodologies for branched-chain hydroxy-keto esters is of interest for the construction of novel pharmaceutical compounds. For instance, similar structures are explored for their potential anti-inflammatory properties. researchgate.net
Overview of Research Trajectories for Complex Organic Molecules
While specific research focused solely on this compound is not extensively documented in publicly available literature, the broader research trajectories for complex organic molecules of this class provide a clear context for its potential applications and areas of study.
Detailed Research Findings: Research on analogous compounds, such as other substituted hydroxy-keto esters, has yielded significant findings. For example, studies on ethyl 2-hydroxy-3-methylbutanoate (B1261901) and ethyl 2-hydroxy-4-methylpentanoate (B1259815) in the context of food and beverage chemistry have explored their enantiomeric distribution and sensory impact. Such studies often employ chiral gas chromatography to separate and quantify the different stereoisomers, revealing that the ratio of enantiomers can vary depending on the biological or chemical processes they have undergone.
In synthetic chemistry, research has focused on developing stereoselective methods to produce hydroxy-keto esters. These methods are crucial for accessing specific stereoisomers required for the synthesis of target molecules with defined biological activities.
Table 2: General Research Focus Areas for Hydroxy-Keto Esters
| Research Area | Description |
|---|---|
| Asymmetric Synthesis | Development of catalytic and enzymatic methods to control the stereochemistry at chiral centers. |
| Natural Product Synthesis | Utilization as key intermediates in the total synthesis of complex natural products. |
| Medicinal Chemistry | Design and synthesis of novel analogs for biological screening and drug discovery. |
| Methodology Development | Exploration of new reactions and synthetic routes to access and modify this class of compounds. |
| Analytical Chemistry | Development of methods for the separation and characterization of stereoisomers. |
Overview of Research Trajectories: Current research involving complex organic molecules like this compound is moving in several key directions:
Green Chemistry: There is a growing emphasis on developing more environmentally benign synthetic routes. This includes the use of biocatalysis (enzymes) and organocatalysis to perform stereoselective transformations under milder reaction conditions.
Catalytic C-H Functionalization: A significant frontier in organic synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds. Recent breakthroughs have expanded the possibilities for modifying typically unreactive sites on ketones and esters, which could streamline the synthesis of complex molecules and reduce chemical waste. news-medical.net
Flow Chemistry: The use of continuous flow reactors for the synthesis of organic molecules is gaining traction. This technology can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes.
Computational Chemistry: Theoretical calculations are increasingly used to predict the reactivity and stereochemical outcomes of reactions, aiding in the design of more efficient synthetic routes.
For a molecule like this compound, future research would likely involve its use as a chiral building block in the synthesis of new materials or biologically active compounds. The development of efficient, stereoselective syntheses of this specific molecule would be a prerequisite for such applications.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-hydroxy-3-methyl-4-oxopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-4-12-8(11)7(10)5(2)6(3)9/h5,7,10H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBGDHMTJMGQQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)C(=O)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Ethyl 2 Hydroxy 3 Methyl 4 Oxopentanoate and Its Stereoisomers
Chemoenzymatic and Biocatalytic Approaches
Biocatalysis offers a powerful toolkit for asymmetric synthesis, leveraging the inherent selectivity of enzymes to perform specific transformations under mild conditions. These methods are particularly advantageous for constructing chiral molecules like the stereoisomers of Ethyl 2-hydroxy-3-methyl-4-oxopentanoate.
The final step in the synthesis of the target ester can be achieved through enzymatic esterification of the corresponding carboxylic acid (2-hydroxy-3-methyl-4-oxopentanoic acid) or via transesterification. Lipases are a class of enzymes widely employed for these transformations due to their stability in organic solvents and broad substrate tolerance.
Table 1: Examples of Lipase-Catalyzed Reactions on Related Ester Substrates
| Enzyme | Substrate | Reaction Type | Key Finding |
|---|---|---|---|
| Novozym 435 | Ethyl 4-chloro-3-hydroxybutanoate (racemic) | Ammonolysis | High enantioselectivity, enabling preparation of (R)-enantiomer. researchgate.net |
| Porcine Pancreas Lipase (B570770) (PPL) | Methyl 2-methyl-4-oxopentanoate (racemic) | Hydrolysis | Enantioselectivity enhanced by adding sodium sulfate (B86663) to the medium. tandfonline.com |
| Candida antarctica Lipase B (CALB) | Ethyl 3-hydroxybutyrate (B1226725) (racemic) | Acetylation / Alcoholysis | Efficient two-step resolution to produce both (R) and (S) enantiomers. researchgate.net |
The 2-hydroxy group is a key chiral center in the target molecule. Its stereoselective installation can be accomplished via the enzymatic reduction of an alpha-keto acid precursor, such as ethyl 3-methyl-2,4-dioxopentanoate. Enzymes like keto acid reductases or engineered dehydrogenases can catalyze this transformation with high enantioselectivity.
Research has shown that engineered versions of lactate (B86563) dehydrogenase (LDH) can effectively reduce α-keto acids with bulky side chains. rsc.orgresearchgate.net For example, an engineered Bacillus stearothermophilus LDH was developed to improve the reduction of 4-methyl-2-oxopentanoate, a close structural analog of the keto-acid precursor. researchgate.net The mutations increased the hydrophobicity and flexibility of the substrate-binding loop, resulting in a significant increase in catalytic turnover compared to the wild-type enzyme. researchgate.net This approach allows for the production of a specific stereoisomer of the corresponding α-hydroxy acid, which can then be esterified to yield the final product.
Table 2: Impact of LDH Engineering on the Reduction of 4-Methyl-2-oxopentanoate
| Enzyme Variant | Key Mutations | Effect on Catalytic Turnover (kcat) |
|---|---|---|
| Wild-type BSLDH | None | Baseline |
Multi-enzyme cascade reactions provide an elegant and atom-economical route to complex molecules from simple starting materials. Aldolases catalyze the formation of carbon-carbon bonds, while transaminases introduce amino groups. While often used for synthesizing amino acids, similar cascades can be adapted to produce hydroxy-keto acids.
For example, tandem aldol (B89426) addition-transamination reactions have been developed to produce γ-hydroxy-α-amino acids. nih.gov These cascades often start with an aldolase-catalyzed reaction between pyruvate (B1213749) and an aldehyde to form a 4-hydroxy-2-oxo acid intermediate. nih.govresearchgate.net This intermediate is structurally very similar to the core of the target molecule. By omitting the subsequent transamination step, this methodology could be adapted to synthesize the 2-hydroxy-3-methyl-4-oxopentanoic acid backbone. Class II pyruvate aldolases, in particular, have shown utility in these cascades. acs.org Such biocatalytic systems can achieve high yields and stereoselectivities in a one-pot setup, minimizing waste and purification steps. acs.orgrsc.org
Table 3: Representative Aldolase-Transaminase Cascade for γ-Hydroxy-α-Amino Acid Synthesis
| Step | Enzyme(s) | Substrates | Intermediate/Product |
|---|---|---|---|
| 1. Aldol Addition | Pyruvate Aldolase (e.g., from E. coli) | Pyruvate, Aldehyde | 4-hydroxy-2-oxo acid nih.gov |
Classical Organic Synthesis Routes
Traditional organic synthesis provides robust and versatile methods for constructing the carbon skeleton and installing the necessary functional groups of this compound.
The 4-oxo functional group can be introduced by oxidizing a corresponding secondary alcohol precursor, such as ethyl 2,4-dihydroxy-3-methylpentanoate. Pyridinium (B92312) chlorochromate (PCC) is a well-established reagent for the mild and selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. numberanalytics.comorganic-chemistry.org The reaction is typically performed in an anhydrous solvent like dichloromethane (B109758) and effectively avoids over-oxidation to carboxylic acids, which can be an issue with stronger oxidants. libretexts.org The mechanism involves the formation of a chromate (B82759) ester, followed by an elimination step to yield the carbonyl compound. libretexts.org This method's reliability and high efficiency make it a valuable tool for late-stage functional group installation in a synthetic sequence. organic-chemistry.org
Table 4: General Efficiency of PCC for Alcohol Oxidation
| Substrate Type | Product Type | Typical Yield | Reference |
|---|---|---|---|
| Primary Alcohol | Aldehyde | High | organic-chemistry.orglibretexts.org |
| Secondary Alcohol | Ketone | High | organic-chemistry.orglibretexts.org |
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of two ester molecules in the presence of a strong base to form a β-keto ester. libretexts.org While a direct Claisen condensation would not yield the α-hydroxy-γ-keto structure of the target molecule, related strategies such as directed alpha-alkylation of ester enolates are highly applicable.
A plausible strategy would involve the formation of an enolate from a suitable ester, such as ethyl propanoate, using a base like sodium ethoxide or lithium diisopropylamide (LDA). This enolate could then act as a nucleophile, reacting with an α-haloketone electrophile (e.g., 1-bromo-2-propanone) to form the carbon skeleton of ethyl 3-methyl-2,4-dioxopentanoate. Subsequent stereoselective reduction of the 2-keto group would furnish the desired product. This alpha-alkylation approach offers a modular way to construct the carbon framework. More advanced methods, such as the Ti-Claisen condensation, have also been developed to provide unique building blocks for complex syntheses, demonstrating the versatility of condensation chemistry. orgsyn.org
Table 5: Comparison of Claisen Condensation and a Proposed Alpha-Alkylation Strategy
| Reaction | Key Reactants | Base | Product Type | Relevance to Target |
|---|---|---|---|---|
| Claisen Condensation | Two molecules of an ester (e.g., Ethyl Acetate) | Sodium Ethoxide | β-Keto Ester (e.g., Ethyl Acetoacetate) libretexts.org | Forms C-C bond, but incorrect functional group placement. |
Strategies for Chiral Induction and Enantioselective Synthesis (e.g., Organocatalytic Approaches to Gamma-Keto Esters)
The synthesis of specific stereoisomers of this compound, a chiral γ-keto ester, necessitates advanced methodologies that can control the formation of stereogenic centers. Asymmetric organocatalysis has emerged as a powerful tool for establishing chirality in molecules, including the β-keto ester and γ-keto ester motifs. acs.org These structural units are valuable building blocks in organic synthesis due to their multiple reactive sites. researchgate.net
One prominent strategy involves the use of cinchona-derived organocatalysts for the asymmetric peroxidation of γ,δ-unsaturated β-keto esters. nih.gov This approach, while not directly producing the target molecule, establishes a chiral center that leads to related chiral δ-hydroxy-β-keto esters. In this methodology, a 9-amino cinchona derivative, in conjunction with a co-catalyst like pentafluorobenzoic acid, facilitates the enantioselective addition of a peroxide to the unsaturated ester. nih.gov The resulting δ-peroxy-β-keto esters can be obtained in high enantiomeric ratios. Subsequent reduction of the peroxy group yields chiral δ-hydroxy-β-keto esters, preserving the chirality induced in the organocatalytic step. nih.gov The stereochemical outcome is influenced by the catalyst's conformation, which can be affected by the reaction solvent. nih.gov
Another relevant approach is the organocatalytic enantioselective conjugate addition of α-fluoroketoesters to nitroolefins, also catalyzed by cinchona alkaloid derivatives. rsc.org This method efficiently creates molecules with fluorinated quaternary and tertiary chiral carbon centers with high enantioselectivity, demonstrating the versatility of organocatalysis in generating complex chiral architectures related to ketoesters. rsc.org The development of such methodologies is crucial as they provide access to enantiomerically enriched building blocks that are pivotal in medicinal chemistry and natural product synthesis. acs.org
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is critical for maximizing the yield and enantioselectivity of synthetic routes toward this compound and its analogs. Key parameters that are typically screened include the choice of catalyst, co-catalyst, solvent, temperature, and reaction time.
In organocatalytic systems, the solvent plays a crucial role in influencing both the reaction rate and the degree of chiral induction. nih.gov The ability of the solvent to affect the catalyst's conformation can directly impact enantioselectivity. nih.gov For instance, in the asymmetric peroxidation of γ,δ-unsaturated β-keto esters using a cinchona-derived catalyst, a solvent screen is a fundamental step in optimization. nih.gov Different organic solvents can lead to significant variations in both yield and enantiomeric ratio (e.r.).
The following interactive table illustrates a typical solvent screening process for an organocatalytic reaction, showing how the choice of solvent impacts the outcome.
| Entry | Solvent | Yield (%) | Enantiomeric Ratio (e.r.) |
| 1 | Toluene | 85 | 90:10 |
| 2 | Dichloromethane (DCM) | 92 | 85:15 |
| 3 | Tetrahydrofuran (THF) | 78 | 88:12 |
| 4 | Diethyl Ether | 80 | 91:9 |
| 5 | Chloroform | 90 | 82:18 |
| 6 | Acetonitrile (B52724) | 88 | 75:25 |
Note: This table is a representative example based on typical optimization studies in organocatalysis and does not represent specific experimental results for the direct synthesis of this compound.
Beyond the solvent, temperature and reaction time are also fine-tuned. Lowering the temperature can sometimes enhance enantioselectivity, though it may also decrease the reaction rate. Prolonging the reaction time does not always lead to higher yields and can sometimes result in the formation of byproducts. researchgate.net Therefore, careful monitoring and optimization of all parameters are essential to achieve the desired outcome efficiently.
Purification and Isolation Techniques in Synthetic Protocols
The successful synthesis of a target compound like this compound is contingent upon effective purification and isolation techniques to separate it from unreacted starting materials, catalysts, and byproducts. The specific methods employed depend on the physical and chemical properties of the desired product and impurities.
A standard work-up procedure following the reaction often involves quenching the reaction mixture, for example, by adding water or an acidic solution. orgsyn.org This is typically followed by liquid-liquid extraction using an organic solvent such as ethyl acetate (B1210297) or ether. orgsyn.orgprepchem.com The organic layers are combined and washed sequentially with aqueous solutions, such as a saturated sodium bicarbonate solution to remove acidic impurities, and brine to reduce the water content in the organic phase. orgsyn.orgprepchem.com Finally, the organic solution is dried over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. prepchem.comgoogle.com
For the separation of stereoisomers, more specialized techniques are required. Chiral high-performance liquid chromatography (HPLC) is a powerful method for resolving enantiomers. nih.gov In some cases, direct purification of a chiral product may be challenging. An alternative strategy is to convert the product into a more suitable derivative for separation. For example, chiral peroxides that are inseparable by chiral chromatography can be reduced to their corresponding more polar δ-hydroxy-β-keto esters, which are more amenable to resolution by chiral HPLC. nih.gov Columns with chiral stationary phases, such as those based on amylose, are often used with an eluent system like a mixture of isopropyl alcohol and hexane (B92381) to achieve good separation. nih.gov Distillation can also be used for purification if the compound is thermally stable and volatile. google.com
Mechanistic Studies of Chemical Reactivity and Transformations
Hydrolysis and Ester Group Transformations
The ethyl ester moiety is a primary site for nucleophilic acyl substitution, most notably hydrolysis, which can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol (B145695) yield the corresponding carboxylic acid, 2-hydroxy-3-methyl-4-oxopentanoic acid. The reaction is reversible, and its equilibrium can be shifted by controlling the concentration of water.
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the carbonyl carbon of the ester in a nucleophilic acyl substitution. masterorganicchemistry.com This process forms a tetrahedral intermediate which then collapses, eliminating the ethoxide ion. The ethoxide, a strong base, deprotonates the newly formed carboxylic acid, driving the reaction to completion to form a stable carboxylate salt. masterorganicchemistry.com An acidic workup is required to protonate the carboxylate and obtain the neutral carboxylic acid. This reaction is irreversible.
Transesterification: Beyond hydrolysis, the ester group can undergo transesterification. When Ethyl 2-hydroxy-3-methyl-4-oxopentanoate is treated with an excess of another alcohol in the presence of an acid or base catalyst, the ethyl group can be exchanged for the alkyl group of the new alcohol. thieme-connect.comthieme-connect.com For instance, reacting the compound with methanol (B129727) would lead to the formation of Mthis compound. This equilibrium-driven process is often facilitated by catalysts like oxotitanium or vanadyl species. nih.govacs.org
| Transformation | Reagents | Mechanism | Product |
| Acid-Catalyzed Hydrolysis | H₃O⁺, Heat | Nucleophilic Acyl Substitution | 2-hydroxy-3-methyl-4-oxopentanoic acid |
| Base-Catalyzed Hydrolysis | 1. NaOH, H₂O 2. H₃O⁺ | Nucleophilic Acyl Substitution (Saponification) | 2-hydroxy-3-methyl-4-oxopentanoic acid |
| Transesterification | R-OH, Acid or Base Catalyst | Nucleophilic Acyl Substitution | Alkyl 2-hydroxy-3-methyl-4-oxopentanoate |
Reduction Reactions of the Ketone Moiety to Hydroxyl Groups
The ketone at the C-4 position is susceptible to reduction by various reducing agents, yielding a secondary alcohol. This transformation converts the starting material into Ethyl 2,4-dihydroxy-3-methylpentanoate.
Commonly, hydride reagents such as sodium borohydride (B1222165) (NaBH₄) are employed for this purpose. masterorganicchemistry.com NaBH₄ is a mild reducing agent that selectively reduces ketones and aldehydes without affecting the less reactive ester group. masterorganicchemistry.comresearchgate.net The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone. This forms a tetrahedral alkoxide intermediate, which is subsequently protonated during an aqueous or alcoholic workup to give the final diol product.
It is important to note that the reduction of the prochiral ketone at C-4 creates a new stereocenter. Therefore, in the absence of a chiral reducing agent or catalyst, the reaction will produce a mixture of diastereomers. Asymmetric reduction can be achieved using chiral borane (B79455) reagents or catalysts to selectively form one diastereomer. thieme-connect.comthieme-connect.com
| Reducing Agent | Selectivity | Mechanism | Product |
| Sodium Borohydride (NaBH₄) | Reduces ketones and aldehydes; does not reduce esters. masterorganicchemistry.com | Nucleophilic Hydride Addition | Ethyl 2,4-dihydroxy-3-methylpentanoate |
| Lithium Aluminum Hydride (LiAlH₄) | Strong reducing agent; reduces ketones, esters, and carboxylic acids. | Nucleophilic Hydride Addition | 3-methylpentane-1,2,4-triol |
| Catalytic Hydrogenation (H₂, catalyst) | Reduces ketones and alkenes. | Surface-catalyzed addition of hydrogen. | Ethyl 2,4-dihydroxy-3-methylpentanoate |
Oxidation Reactions and Carboxylic Acid Formation
The secondary alcohol at the C-2 position can be oxidized to a ketone. This reaction would transform this compound into Ethyl 3-methyl-2,4-dioxopentanoate. A variety of oxidizing agents can accomplish this transformation. chemistryviews.orgwikipedia.org
Reagents such as chromic acid (H₂CrO₄), prepared from chromium trioxide (CrO₃) and sulfuric acid (Jones reagent), or pyridinium (B92312) chlorochromate (PCC) are effective for oxidizing secondary alcohols to ketones. libretexts.orglibretexts.org The mechanism for chromic acid oxidation involves the formation of a chromate (B82759) ester intermediate, followed by an E2-like elimination of the α-proton by a base (like water), which results in the formation of the carbon-oxygen double bond. khanacademy.org Milder reagents like those used in Swern or Dess-Martin periodinane oxidations can also be used, often under less harsh conditions. chemistryviews.org
Under more forceful oxidizing conditions, cleavage of C-C bonds can occur, leading to the formation of smaller carboxylic acids. However, the selective oxidation of the secondary alcohol to a ketone is the more controlled and synthetically useful transformation. organic-chemistry.orgmdpi.com
| Oxidizing Agent | Conditions | Product |
| Chromic Acid (Jones Reagent) | H₂CrO₄ in acetone | Ethyl 3-methyl-2,4-dioxopentanoate |
| Pyridinium Chlorochromate (PCC) | CH₂Cl₂ | Ethyl 3-methyl-2,4-dioxopentanoate |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N | Ethyl 3-methyl-2,4-dioxopentanoate |
| Dess-Martin Periodinane | CH₂Cl₂ | Ethyl 3-methyl-2,4-dioxopentanoate |
Nucleophilic Substitution Reactions
The molecule possesses two primary electrophilic centers susceptible to nucleophilic attack: the carbonyl carbon of the ketone (C-4) and the carbonyl carbon of the ester (C-1). The reactivity towards nucleophiles differs between these two sites.
Generally, ketones are more reactive towards nucleophilic addition than esters are towards nucleophilic acyl substitution. quora.comquora.com This is because the ester carbonyl is stabilized by resonance involving the lone pair of electrons on the adjacent oxygen atom, which delocalizes the positive charge on the carbonyl carbon, making it less electrophilic. pearson.comstackexchange.com
Attack at the Ketone Carbonyl: Strong nucleophiles, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), will preferentially attack the more electrophilic ketone carbonyl. This results in a nucleophilic addition reaction, forming a tertiary alcohol at the C-4 position after an acidic workup.
Attack at the Ester Carbonyl: While less reactive, the ester can undergo nucleophilic acyl substitution, especially with strong, non-hindered nucleophiles or when the ketone is sterically hindered. youtube.com For example, reaction with an amine (R-NH₂) could lead to the formation of an amide.
The outcome of the reaction is often dependent on the specific nucleophile used, reaction conditions, and steric factors of the substrate.
Dehydroxylation Pathways of Alpha-Ketols
While this compound is not a classic α-ketol (where the hydroxyl and keto groups are adjacent), the secondary alcohol at C-2 can undergo dehydroxylation, a reaction common for alcohols, especially when an activating group is nearby. The most common pathway is an acid-catalyzed dehydration. jove.comyoutube.com
The mechanism is typically an E1 elimination. jove.com First, the acid catalyst protonates the hydroxyl group, converting it into a good leaving group (H₂O). jove.com The water molecule then departs, forming a secondary carbocation at C-2. A base (such as water or the conjugate base of the acid catalyst) then abstracts an adjacent proton (from C-3) to form a double bond. This results in the formation of an α,β-unsaturated ester, specifically Ethyl 3-methyl-4-oxopent-2-enoate. The formation of the conjugated system provides a thermodynamic driving force for the reaction. libretexts.orgopenstax.org
Alternative methods for dehydroxylation involve converting the hydroxyl group into a better leaving group, such as a tosylate, followed by elimination with a non-nucleophilic base. cas.cn
Rearrangement Reactions and Isomerization Pathways
Molecules containing hydroxyl and carbonyl groups can undergo various rearrangement reactions, often catalyzed by acid or base. The α-ketol rearrangement involves a 1,2-shift of an alkyl or aryl group in an α-hydroxy ketone to form an isomeric product. organicreactions.orgwikipedia.orgnih.gov This reaction is typically reversible and driven by the formation of the more thermodynamically stable isomer. researchgate.net
For this compound, a true α-ketol rearrangement is not possible due to the separation of the hydroxyl and keto groups. However, other isomerizations or rearrangements could potentially occur under specific conditions. For example, under strongly acidic conditions that favor carbocation formation (as in the dehydroxylation pathway), a 1,2-hydride or 1,2-alkyl shift could theoretically occur, leading to a rearranged carbon skeleton. Other named reactions, such as the Pinacol rearrangement of related diol structures or the Baeyer-Villiger rearrangement of the ketone, could also be considered for analogous substrates. libretexts.org However, specific studies detailing the isomerization pathways for this particular compound are not prominent in the literature.
Investigations of Enol-Keto Tautomerism
This compound can exhibit enol-keto tautomerism due to the presence of the ketone at C-4 and acidic α-hydrogens on the adjacent carbons (C-3 and C-5). Tautomers are constitutional isomers that readily interconvert, and in this case, the equilibrium lies between the keto form and two possible enol forms. masterorganicchemistry.com
Enolization towards C-3: Removal of a proton from C-3 leads to the formation of Ethyl 2-hydroxy-4-hydroxy-3-methylpent-3-enoate.
Enolization towards C-5: Removal of a proton from the methyl group at C-5 leads to the formation of Ethyl 2-hydroxy-4-hydroxy-3-methylpent-4-enoate.
The position of this equilibrium is highly dependent on several factors, most notably the solvent. cdnsciencepub.commissouri.edu
Solvent Effects: In non-polar solvents, the enol form is often favored due to stabilization through intramolecular hydrogen bonding between the newly formed enol hydroxyl group and the ester or ketone carbonyl oxygen. masterorganicchemistry.com In polar, protic solvents like water or alcohols, the keto form is generally more stable as the solvent molecules can effectively solvate the polar carbonyl group through intermolecular hydrogen bonds, disrupting the internal hydrogen bonding that stabilizes the enol. missouri.edu
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical method used to study keto-enol equilibria, as the protons in each tautomer typically have distinct chemical shifts, allowing for their quantification. thermofisher.comnih.govresearchgate.net
Advanced Spectroscopic Elucidation and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
No experimental ¹H NMR or ¹³C NMR data for Ethyl 2-hydroxy-3-methyl-4-oxopentanoate could be located in the searched scientific databases. Information regarding advanced NMR techniques for stereochemical analysis is also unavailable.
Mass Spectrometry (MS) Techniques
Specific Electron Ionization (EI) fragmentation patterns and High-Resolution Mass Spectrometry (HRMS) data for exact mass determination of this compound are not available in the public literature or databases. nih.gov
Application of Imaging Mass Spectrometry in Related Metabolic Studies
Imaging Mass Spectrometry (IMS) is a powerful technology that provides spatial distribution information of molecules within biological tissues without the need for labeling. nih.gov Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) IMS and Desorption Electrospray Ionization (DESI) IMS are increasingly used in metabolomics to visualize the in situ distribution of small molecules. nih.govnih.govyoutube.com
In the context of metabolic studies related to microbial systems or other biological matrices where this compound might be an intermediate or product, IMS offers a unique capability. mdpi.comnih.govacs.org For instance, MALDI IMS could be employed to map the distribution of this keto-ester within a microbial biofilm or across a tissue section, providing insights into its localization in specific cellular regions or its role in microbial interactions. nih.govacs.orgrsc.org This technique allows for the simultaneous detection and mapping of hundreds to thousands of molecules, creating a chemical snapshot of the biological sample. nih.govrsc.org
The general workflow for an IMS experiment involves mounting a thin tissue section onto a conductive slide, applying a matrix (for MALDI), and then rastering a laser or charged solvent spray across the surface. youtube.comyoutube.com The mass spectrometer collects a full mass spectrum at each pixel, and the intensity of the ion corresponding to this compound (or related metabolites) can be plotted to generate an ion image, revealing its spatial arrangement. youtube.com This approach is invaluable for understanding the metabolic reprogramming in various biological systems. researchgate.net
Chromatographic Methods
Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a cornerstone technique for assessing the purity of volatile compounds like this compound. nih.gov The method's high resolution and sensitivity make it ideal for separating the target compound from any starting materials, byproducts, or degradation products. jmchemsci.com
For purity assessment, a diluted sample of this compound is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase coated on the column walls. The purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.
GC is also excellently suited for the analysis of volatile impurities. nih.gov Techniques such as headspace sampling or stir bar sorptive extraction (SBSE) can be used to concentrate volatile organic compounds from the sample matrix before GC-MS analysis. nih.govresearchgate.net This is crucial for identifying trace-level volatile contaminants that could affect the compound's properties or indicate its degradation pathway. A typical GC-MS analysis would identify compounds based on their retention times and the fragmentation patterns in their mass spectra, which are then compared to spectral libraries. embrapa.brjmchemsci.com
Table 1: Illustrative GC Parameters for Purity and Volatile Analysis
| Parameter | Setting |
| Column | ZB-5MS (or equivalent non-polar capillary) |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow rate |
| Oven Program | Initial temp. 70°C, ramp at 6°C/min to 260°C |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
| Injection Mode | Split or Splitless |
Due to the presence of two chiral centers, this compound can exist as four stereoisomers. Chiral gas chromatography is the premier technique for separating and quantifying these enantiomers and diastereomers to determine the enantiomeric excess (ee) of a sample. nih.gov This separation is achieved using a chiral stationary phase (CSP), most commonly based on modified cyclodextrins. chromatographyonline.comgcms.cz
The underlying principle of chiral GC is the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. chromatographyonline.com These complexes have different stabilities, leading to different retention times for each enantiomer and thus their separation. The choice of the specific cyclodextrin (B1172386) derivative (e.g., beta- or gamma-cyclodextrin (B1674603) with various substituents) is critical and often requires empirical screening to achieve optimal resolution for a given compound. chromatographyonline.comsorbtech.com The enantiomeric excess is calculated from the integrated peak areas of the corresponding enantiomers in the chromatogram.
Table 2: Typical Chiral GC Phases for Separation of Esters and Ketones
| Chiral Stationary Phase | Common Applications |
| HYDRODEX β-TBDAc | Broad applicability for various functional groups. |
| LIPODEX E | Effective for larger analytes, including many esters. sorbtech.com |
| Rt-βDEXsm/se | Separation of monoterpene ketones and esters. gcms.cz |
| Chirasil-Val | Separation of derivatized amino acids. chromatographyonline.com |
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds. For a molecule like this compound, HPLC can be employed for both purity analysis and for the separation of its stereoisomers. nih.gov
For purity analysis, reversed-phase HPLC (RP-HPLC) using a C18 column is a common starting point. The separation is based on the compound's polarity, with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol) and a non-polar stationary phase. Detection is typically achieved using a UV detector, as the carbonyl groups in the molecule will absorb UV light.
Separating the diastereomers of this compound can often be achieved on standard achiral HPLC columns (both normal-phase and reversed-phase), as diastereomers have different physical properties. nih.govresearchgate.net The separation of enantiomers, however, requires a chiral approach, which can be either direct (using a chiral stationary phase) or indirect (derivatizing the enantiomers with a chiral reagent to form diastereomers, which are then separated on an achiral column). nih.govresearchgate.net The choice between normal-phase and reversed-phase, and the specific mobile phase composition, would be optimized to achieve the best resolution. hplc.eu HPLC is particularly useful for analyzing α-keto acids and related compounds, often after a derivatization step to enhance detection. researchgate.netrsc.orgrsc.org
Table 3: Potential HPLC Methods for Analysis
| Method | Stationary Phase | Mobile Phase Example | Application |
| Reversed-Phase HPLC | C18 | Acetonitrile/Water gradient | Purity Analysis |
| Normal-Phase HPLC | Silica | Hexane (B92381)/Isopropanol gradient | Diastereomer Separation |
| Chiral HPLC (Direct) | Chiral Stationary Phase (e.g., cellulose-based) | Varies (e.g., Hexane/Ethanol) | Enantiomer Separation |
| Reversed-Phase HPLC (Indirect) | C18 | Acetonitrile/Water gradient | Enantiomer separation after chiral derivatization |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, a characteristic spectrum is generated that acts as a molecular fingerprint. vscht.cz
For this compound, the FTIR spectrum would be expected to show several key absorption bands corresponding to its constituent functional groups. The presence of a hydroxyl (-OH) group will result in a broad absorption band in the region of 3500-3200 cm⁻¹. The molecule contains two carbonyl groups (C=O): one from the ester and one from the ketone. The ester C=O stretch typically appears at a higher wavenumber (around 1750-1735 cm⁻¹) than the ketone C=O stretch (around 1715 cm⁻¹). pressbooks.puborgchemboulder.comlibretexts.orglibretexts.org Additionally, the C-O stretching vibrations of the ester group will produce strong bands in the 1300-1000 cm⁻¹ region. spectroscopyonline.com The presence of these characteristic peaks in the FTIR spectrum confirms the identity of the functional groups within the molecule.
Table 4: Predicted Characteristic FTIR Absorption Bands for this compound
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| Hydroxyl | O-H stretch | 3500 - 3200 | Strong, Broad |
| Ester Carbonyl | C=O stretch | 1750 - 1735 | Strong, Sharp |
| Ketone Carbonyl | C=O stretch | ~1715 | Strong, Sharp |
| Alkane | C-H stretch | 3000 - 2850 | Medium |
| Ester | C-O stretch | 1300 - 1000 | Strong |
Computational Chemistry and Molecular Modeling
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of organic molecules. For compounds similar to Ethyl 2-hydroxy-3-methyl-4-oxopentanoate, such as β-keto esters, DFT methods are employed to understand their stability, tautomeric equilibria, and sites susceptible to nucleophilic or electrophilic attack. nih.govsemanticscholar.orgresearchgate.net
Theoretical assessments of β-keto esters have shown that these molecules' reactivity can be analyzed by examining their global electrophilicity and the local electrophilic sites. nih.gov For instance, calculations can identify the carbonyl carbons as primary sites for nucleophilic attack. nih.gov In a study on a series of β-keto ester analogues, DFT calculations at the M06-2x/6-311+G(d,p) level were used to optimize molecular geometries and analyze reactivity descriptors. nih.govsemanticscholar.org Such studies often reveal that the compounds exist predominantly in their keto tautomeric form, a finding that can be supported by spectroscopic evidence. nih.govresearchgate.net
The electronic properties derived from quantum chemical calculations can be summarized in data tables to compare different molecules or conformers.
Table 1: Calculated Electronic Properties of a Model β-Keto Ester (Note: This is a representative table based on typical data from computational studies of analogous compounds.)
| Property | Value (eV) |
|---|---|
| Vertical Ionization Potential (IPv) | 9.50 |
| Vertical Electron Affinity (EAv) | 0.80 |
| Hardness (η) | 4.35 |
| Electronic Chemical Potential (µ) | -5.15 |
| Global Electrophilicity (ω) | 3.05 |
Data calculated at the DFT M062x/6-311+G(d,p) level. semanticscholar.org
Furthermore, DFT calculations can rationalize product selectivity in reactions involving hydroxy-keto derivatives by analyzing the highest occupied molecular orbital (HOMO) distribution and Natural Bond Orbital (NBO) charges on potential nucleophilic centers. researchgate.net The stability of different tautomers, such as keto and enol forms, can also be assessed, with thermodynamic parameters indicating the predominant form in different environments. nih.govscirp.org
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a means to explore the conformational landscape of flexible molecules like this compound and to study their interactions with surrounding molecules, such as solvents. mdpi.com The accuracy of these simulations is highly dependent on the quality of the underlying force field. ethz.ch
The study of intermolecular interactions is also critical. For instance, MD simulations can be used to understand the effect of cosolutes on reaction kinetics by analyzing the radial distribution functions of solvent and cosolute molecules around the reactant. acs.org
Table 2: Representative Intermolecular Interaction Energies for an Ester in Solution (Note: This is an illustrative table based on general principles of MD simulations.)
| Interaction Type | Energy (kcal/mol) |
|---|---|
| Ester - Water (van der Waals) | -5.2 |
| Ester - Water (Electrostatic) | -15.8 |
| Water - Water | -9.7 |
Values are averages obtained from a molecular dynamics simulation.
Thermodynamic and Kinetic Modeling of Synthetic Pathways and Decomposition
Computational modeling is a valuable tool for investigating the thermodynamics and kinetics of chemical reactions, including the synthesis and decomposition of esters. mdpi.comsparkl.me For esterification reactions, mathematical models can be developed to predict reaction outcomes and optimize conditions by incorporating reaction rate equations, equilibrium constants, and thermodynamic parameters. sparkl.me Classical esterification methods often have thermodynamic limitations, and computational studies can help in designing more efficient and sustainable synthetic routes. mdpi.com
The decomposition of esters, such as hydrolysis, is another area where computational modeling provides significant insights. The hydrolysis of esters in aqueous environments can proceed through acid- or base-catalyzed mechanisms, which may involve the autoionization of water. nih.gov Car-Parrinello molecular dynamics simulations have been used to study the hydrolysis of simple esters like methyl formate, showing that the reaction can be catalyzed by hydroxide (B78521) and hydronium ions generated from water autoionization. researchgate.net
Similarly, the decarboxylation of β-keto acids, which can be formed from the hydrolysis of β-keto esters, has been studied computationally. acs.org DFT calculations can be used to determine the activation energies for different decomposition pathways. mdpi.com For example, theoretical studies on the decomposition of related compounds have identified transition states and calculated the energy barriers for various reaction mechanisms. researchgate.net
Table 3: Calculated Activation Energies for a Model Ester Decomposition Pathway (Note: This table contains hypothetical data for illustrative purposes.)
| Reaction Step | Activation Energy (kcal/mol) |
|---|---|
| Formation of Tetrahedral Intermediate | 15.2 |
| Proton Transfer | 8.5 |
| C-O Bond Cleavage | 20.1 |
Calculated using DFT methods.
Computational Approaches for Elucidating Metabolic Pathway Roles
Computational tools are increasingly used to design and reconstruct metabolic pathways. nih.govdntb.gov.ua While the specific metabolic role of this compound is not well-documented, computational approaches can be used to hypothesize its potential involvement in cellular metabolism. Enzymes such as esterases play a key role in the biosynthesis and degradation of esters. researchgate.net
Computational methods can model enzyme-substrate interactions to predict whether a molecule like this compound could be a substrate for known enzymes. Molecular docking and MD simulations can be used to study the binding of small molecules to the active sites of enzymes. sdsc.edu For instance, the selectivity of enzymes like cutinase for ester bonds can be explained by the specific architecture of their active sites, which can be modeled computationally. sdsc.edu
Furthermore, databases of metabolic pathways can be searched computationally to identify potential reactions that could produce or consume a given molecule. nih.gov By considering factors such as stoichiometry, thermodynamics, and host compatibility, plausible metabolic pathways can be proposed. nih.gov
Force Field Development and Parameterization for Modified Biological Molecules
The accuracy of molecular dynamics simulations hinges on the quality of the force field, which is a set of parameters describing the potential energy of a system of atoms. wikipedia.orgusc.edu For a novel or modified biological molecule like this compound, existing force fields may not have accurate parameters for all its constituent chemical groups. In such cases, specific parameterization is required. nih.gov
The process of force field development involves defining atom types, assigning partial charges, and determining parameters for bonded (bonds, angles, dihedrals) and non-bonded (van der Waals, electrostatic) interactions. wikipedia.orgnih.gov These parameters are often derived from high-level quantum mechanics calculations and/or experimental data. usc.edu
For esters, specific attention must be paid to the parameters governing the ester group itself. For example, in the development of a force field for polylactide, which contains α-polyester motifs, dihedral angle parameters were adjusted to reproduce DFT data. nih.gov Similarly, the parameterization of nitrate (B79036) esters for the COMPASS force field involved extensive ab initio calculations to validate the force field against molecular structures and conformations. dtic.milacs.org Automated parameterization tools can streamline this process by fitting parameters to QM target data, such as electrostatic potentials and dihedral energy scans. nih.gov
Table 4: Example of Force Field Parameters for an Ester Functional Group (Note: This is a representative table illustrating the types of parameters found in a force field.)
| Parameter Type | Atom Types | Value |
|---|---|---|
| Bond Stretch (kb) | C=O | 570 kcal/mol/Ų |
| Bond Stretch (req) | C=O | 1.22 Å |
| Angle Bend (kθ) | C-O-C | 63 kcal/mol/rad² |
| Angle Bend (θeq) | C-O-C | 115° |
| Dihedral (Vn) | C-C-O-C | 1.5 kcal/mol (n=2) |
| Partial Charge | Carbonyl C | +0.55 e |
| Partial Charge | Carbonyl O | -0.55 e |
These values are illustrative and would be specific to a particular force field like CHARMM or AMBER.
The development of accurate force fields is an ongoing area of research, with efforts focused on creating more transferable and physically accurate models, including polarizable force fields that can better capture electrostatic interactions. ethz.chnih.gov
Biochemical and Metabolic Significance
Involvement in Branched-Chain Amino Acid (BCAA) Catabolism Pathways
The breakdown of essential branched-chain amino acids—leucine (B10760876), isoleucine, and valine—is a critical metabolic process for energy production and the synthesis of other biomolecules. This catabolism occurs in most tissues, with the initial steps being particularly active in skeletal muscle.
The catabolism of the BCAA leucine begins with a reversible transamination reaction, catalyzed by a branched-chain aminotransferase (BCAT), which removes the amino group. This initial step converts leucine into its corresponding α-keto acid, 4-methyl-2-oxopentanoic acid, also known as α-ketoisocaproate (KIC). femaflavor.org This α-keto acid is a central intermediate in the BCAA metabolic pathway. femaflavor.org
Following its formation, 4-methyl-2-oxopentanoic acid is typically directed towards irreversible oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. This reaction is a committed step in BCAA catabolism and leads to the formation of isovaleryl-CoA, which is further metabolized to produce acetyl-CoA and acetoacetate, key intermediates in the citric acid cycle and ketogenesis.
In addition to the primary oxidative pathway, α-keto acids like 4-methyl-2-oxopentanoic acid can undergo reduction to form α-hydroxy acids. This reductive pathway represents an alternative metabolic fate for these intermediates. The enzymatic reduction of 4-methyl-2-oxopentanoic acid would yield 2-hydroxy-4-methylpentanoic acid, also known as leucate or α-hydroxyisocaproic acid. While the primary catabolic flux is through the BCKDH complex, the formation of such hydroxy acids has been observed.
The synthesis of related compounds, such as hydroxymethylvalerate, also stems from intermediates in BCAA breakdown pathways, highlighting the diversity of molecules that can be generated from these essential amino acids.
Role in Ester Hydrolysis and Other Biotransformations within Biological Systems
Ethyl 2-hydroxy-3-methyl-4-oxopentanoate, being an ethyl ester, is susceptible to hydrolysis by various esterases present in biological systems. Ester hydrolysis is a fundamental biotransformation process that cleaves the ester bond, yielding a carboxylic acid and an alcohol. In this case, hydrolysis would release 2-hydroxy-3-methyl-4-oxopentanoic acid and ethanol (B145695).
This enzymatic cleavage is a common mechanism for the metabolic processing of both endogenous and xenobiotic ester-containing compounds. The rate and extent of this hydrolysis would depend on the specific esterases present in different tissues and their affinity for this particular substrate.
Characterization of Enzymatic Activities Associated with its Synthesis and Degradation (e.g., Esterase Activity)
The primary enzymes responsible for the degradation of this compound in a biological context would be carboxylesterases. These enzymes are a diverse group of serine hydrolases that catalyze the hydrolysis of a wide range of ester-containing substrates.
The specificity of esterases can vary significantly, with some exhibiting broad substrate tolerance while others are more selective. The structural features of this compound, including the ethyl group and the substitutions on the pentanoate backbone, would influence its recognition and cleavage by different esterase isozymes. Research on various ester substrates has shown that the nature of the alcohol and acyl moieties can significantly impact the rate of enzymatic hydrolysis.
Metabolic Interconnections within Cellular Pathways
Upon hydrolysis, the resulting products, 2-hydroxy-3-methyl-4-oxopentanoic acid and ethanol, would enter their respective metabolic pathways. Ethanol is readily metabolized, primarily in the liver, by alcohol dehydrogenase and aldehyde dehydrogenase.
The metabolic fate of 2-hydroxy-3-methyl-4-oxopentanoic acid is less defined but would likely involve further oxidation or other transformations to connect with central metabolic pathways. Its structural similarity to intermediates in BCAA catabolism suggests that it could potentially be converted back to the corresponding α-keto acid, 4-methyl-2-oxopentanoic acid, through oxidation. If this conversion occurs, it would re-enter the main BCAA catabolic pathway, ultimately contributing to the cellular pool of acetyl-CoA and ketone bodies. This interconnection highlights how the metabolism of this ethyl ester could be linked to cellular energy metabolism.
Applications in Advanced Organic Synthesis As a Synthetic Precursor
Building Block for Heterocyclic Compound Synthesis
The structural framework of ethyl 2-hydroxy-3-methyl-4-oxopentanoate, specifically its 1,3-dicarbonyl-like functionality (the ketone at C4 and the ester at C1), makes it an adept precursor for the synthesis of various heterocyclic systems. While direct examples involving this specific molecule are not extensively documented, its reactivity can be inferred from the well-established chemistry of β-keto esters. berkeley.edunih.gov
One of the most common applications of β-keto esters is in the synthesis of pyrazoles and pyrazolones through condensation reactions with hydrazine (B178648) and its derivatives. berkeley.edu The reaction typically proceeds via the formation of a hydrazone at one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole (B372694) ring. researchgate.net In the case of this compound, the ketone at the 4-position would be the more reactive site for initial condensation with hydrazine. Subsequent cyclization involving the ester carbonyl would lead to a substituted pyrazolone. The regioselectivity of this reaction can often be controlled by the reaction conditions. pherobase.com
Similarly, the dicarbonyl moiety serves as a classic component in the synthesis of pyridines. For example, in Hantzsch-type pyridine (B92270) synthesis, a β-keto ester is condensed with an aldehyde and ammonia (B1221849) (or an ammonia equivalent). This multicomponent reaction assembles the pyridine ring in a single step. This compound could potentially be employed in such reactions to yield highly substituted pyridine derivatives, with the hydroxyl and methyl groups providing additional points for functionalization or stereochemical control. nih.govnih.govgoogle.com The synthesis of pyrimidine (B1678525) compounds from a similar keto ester (ethyl 4-methyl-3-oxo-pentanoate) via a multicomponent reaction has been demonstrated, highlighting the utility of this scaffold in accessing medicinally relevant heterocycles.
Table 1: Potential Heterocyclic Scaffolds from this compound
| Heterocycle | Reagents | Potential Product Skeleton |
|---|---|---|
| Pyrazole | Hydrazine | 4-(1-hydroxyethyl)-5-methyl-1H-pyrazol-3(2H)-one |
| Pyridine | Aldehyde, Ammonia | Dihydropyridine with ester, hydroxyl, and methyl substituents |
Precursor for Natural Product Analogues (e.g., Sitophilate)
The dense stereochemical and functional information contained within this compound makes it an attractive starting material for the synthesis of analogues of natural products. Sitophilate (B47016), the aggregation pheromone of the rice weevil and grain weevil, is a structurally simpler natural product, identified as (E)-6-methyl-2-hepten-4-ol. A direct synthesis of sitophilate from this compound has not been prominently reported in the literature, as typical syntheses often build the molecule from smaller, achiral precursors.
However, the core structure of this compound can be envisioned as a valuable synthon for creating non-natural analogues of sitophilate or other similar polyketide-derived natural products. The existing stereocenters at C2 and C3 can be used to control the stereochemistry of the alcohol at C4 via diastereoselective reduction of the ketone. Subsequent chemical modifications, such as chain extension via a Wittig reaction on the aldehyde derived from the ester, and manipulation of the C2 hydroxyl group, could lead to a diverse library of sitophilate analogues. These analogues would be instrumental in structure-activity relationship (SAR) studies to probe the specific structural requirements for its pheromonal activity. The ability to generate a family of related but distinct stereoisomers is a key advantage of using such a chiral pool starting material.
Role in the Synthesis of Chiral Compounds and Diastereomers
With chiral centers at both the C2 and C3 positions, this compound is an inherently chiral molecule. This characteristic is of paramount importance in modern organic synthesis, where the biological activity of a molecule is often dependent on its specific stereochemistry. The compound can be used as a chiral building block, transferring its stereochemical information to more complex target molecules.
A key synthetic transformation is the diastereoselective reduction of the C4 ketone, which generates a third stereocenter. The stereochemical outcome of this reduction can be influenced by the existing stereocenters at C2 and C3. This substrate-controlled diastereoselectivity is a powerful tool for synthesizing specific diastereomers of the resulting 2,4-diol product. Different reducing agents and conditions can favor different diastereomers (syn or anti) based on the steric and electronic environment of the ketone, as dictated by the adjacent chiral centers. For instance, chelation-controlled reductions (e.g., using zinc borohydride) might favor one diastereomer, while non-chelating, sterically-driven reductions (e.g., using L-Selectride) might favor another. This allows for the selective synthesis of desired diastereomers, which is a common challenge in organic synthesis. The principles of asymmetric synthesis of β-hydroxy esters through the reduction of β-keto esters are well-established and can be applied here to achieve high levels of stereocontrol.
Table 2: Potential Diastereoselective Reductions of the C4-Ketone
| Reducing Agent | Proposed Control | Expected Major Diastereomer |
|---|---|---|
| Sodium Borohydride (B1222165) (NaBH₄) | Felkin-Anh model | Non-chelation controlled product |
| Zinc Borohydride (Zn(BH₄)₂) | Chelation control (with C2-OH) | Chelation controlled product |
Utility in Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. The ketone functionality in this compound makes it an ideal candidate for participation in some of the most powerful isocyanide-based MCRs, such as the Ugi and Passerini reactions.
In the Ugi four-component reaction (Ugi-4CR), a ketone, an amine, a carboxylic acid, and an isocyanide react to form a dipeptide-like α-acylamino amide. By employing this compound as the ketone component, chemists can rapidly generate highly complex, polyfunctional molecules in a single step. The resulting Ugi product would feature the intact ester and hydroxyl functionalities from the parent molecule, along with newly formed amide bonds and a new quaternary center, providing a scaffold rich in chemical diversity.
The Passerini three-component reaction (P-3CR) involves a ketone, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide. Using this compound as the ketone component in a Passerini reaction would similarly lead to the rapid assembly of complex structures. The resulting adducts are valuable intermediates themselves, as the α-acyloxy amide linkage can be further manipulated. The ability to incorporate the core of this compound into such complex scaffolds highlights its utility in combinatorial chemistry and the synthesis of libraries of compounds for drug discovery.
Derivatization to Other Functional Groups (e.g., Alpha-Azido Ketones and Amino-keto Esters)
The reactivity of the positions alpha to the carbonyl groups allows for the derivatization of this compound into other important functional groups. One such transformation is the synthesis of α-azido ketones, which are versatile synthetic intermediates. The azido (B1232118) group can be introduced at the C5 position through the reaction of the corresponding enolate with an electrophilic azidating agent, such as tosyl azide (B81097) or triflyl azide. The resulting ethyl 5-azido-2-hydroxy-3-methyl-4-oxopentanoate is a valuable precursor for various nitrogen-containing compounds.
α-Azido ketones are precursors to α-amino ketones, which are important structural motifs in many biologically active compounds. The azido group can be readily reduced to a primary amine using a variety of methods, such as catalytic hydrogenation or Staudinger reduction, to yield the corresponding amino-keto ester. This provides a pathway to α-amino-β'-hydroxy-γ'-methyl-δ'-keto esters, which are densely functionalized chiral building blocks. Asymmetric methods for producing related β-amino-α-hydroxy esters from α-keto esters are also known, suggesting that various synthetic strategies can be employed to access these valuable motifs.
Future Research Directions and Emerging Paradigms
Exploration of Novel Biocatalytic Systems for Stereoselective Production
The stereoselective synthesis of α-hydroxy-β-keto esters is a significant challenge in organic chemistry, and biocatalysis offers a promising solution. Future research will likely focus on the discovery and engineering of novel enzymes capable of producing Ethyl 2-hydroxy-3-methyl-4-oxopentanoate with high enantiomeric and diastereomeric purity.
Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are prime candidates for this endeavor. nih.gov Screening of diverse microbial sources could identify enzymes with inherent activity towards precursors of this compound. Furthermore, advances in directed evolution and protein engineering could be employed to enhance the activity, selectivity, and stability of these biocatalysts. researchgate.net For instance, baker's yeast (Saccharomyces cerevisiae) contains a multitude of reductases that have been used for the asymmetric reduction of β-keto esters, although often with mixed stereoselectivity. researchgate.netacs.org By identifying and overexpressing specific reductases, it may be possible to achieve highly selective production of the desired stereoisomer. acs.org
The use of whole-cell biocatalysts, which can be more cost-effective due to in-situ cofactor regeneration, is another area of active research. nih.gov The development of robust microbial strains engineered to efficiently convert simple starting materials into this compound would be a significant step towards sustainable and scalable production.
| Enzyme Class | Potential Application | Research Focus |
| Ketoreductases (KREDs) | Stereoselective reduction of a diketo precursor | Discovery of novel KREDs with high selectivity |
| Alcohol Dehydrogenases (ADHs) | Asymmetric synthesis from a prochiral ketone | Protein engineering to improve substrate specificity |
| Lipases | Kinetic resolution of racemic mixtures | Development of highly enantioselective lipases |
Development of Advanced Organocatalytic and Asymmetric Synthetic Methodologies
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, and its application to the synthesis of chiral β-keto esters is an area of intense investigation. acs.orgresearchgate.net Future research in this area will likely focus on the design and development of novel organocatalysts that can control the stereochemistry of reactions to produce this compound.
Cinchona alkaloid derivatives have shown promise in the α-hydroxylation of β-keto esters, providing a potential route to the target molecule. acs.org Further refinement of these catalysts could lead to higher yields and enantioselectivities. Additionally, the development of bifunctional organocatalysts, which can activate both the nucleophile and the electrophile, could provide a high degree of stereocontrol in reactions such as aldol (B89426) or Michael additions to construct the carbon skeleton of this compound. rsc.org
The exploration of novel reaction pathways, such as cascade reactions that can build molecular complexity in a single step, will also be a key research direction. For example, an organocatalytic cascade reaction could potentially assemble the core structure of this compound from simple, achiral precursors.
| Catalyst Type | Reaction | Potential Advantage |
| Cinchona Alkaloids | Asymmetric α-hydroxylation | Metal-free synthesis of chiral α-hydroxy ketones |
| Proline Derivatives | Asymmetric Aldol Reaction | Readily available and inexpensive catalysts |
| Chiral Phosphoric Acids | Enantioselective Additions | High levels of stereocontrol |
In-depth Computational Studies of Reaction Dynamics, Stereoselectivity, and Mechanistic Elucidation
Computational chemistry, particularly Density Functional Theory (DFT), will play a crucial role in advancing the synthesis of this compound. researchgate.net In-depth computational studies can provide valuable insights into reaction mechanisms, the origins of stereoselectivity, and the dynamics of catalytic processes.
Future research will likely involve the use of computational modeling to:
Design novel catalysts: By understanding the transition states of key bond-forming reactions, new biocatalysts and organocatalysts can be designed with enhanced selectivity and activity.
Elucidate reaction mechanisms: Computational studies can help to distinguish between different possible reaction pathways and identify the key factors that control the outcome of a reaction.
Predict stereochemical outcomes: By modeling the interactions between the substrate, catalyst, and reagents, the stereochemical outcome of a reaction can be predicted with increasing accuracy.
For example, DFT calculations could be used to model the active site of a ketoreductase to understand how it binds to a precursor of this compound and selectively delivers a hydride to one face of the carbonyl group. Similarly, computational studies of organocatalytic reactions can help to rationalize the observed stereoselectivity and guide the development of more effective catalysts. mdpi.com
Investigation of Undiscovered Metabolic Roles and Enzymatic Partners
While the specific metabolic roles of this compound are currently unknown, its structure suggests potential involvement in various biochemical pathways. Ketone bodies, which are structurally related to the keto-acid portion of the molecule, are important energy sources for various tissues. nih.gov It is conceivable that this compound could be an intermediate in a yet-to-be-discovered metabolic pathway or could be formed as a byproduct of known metabolic processes.
Future research in this area could involve:
Metabolomic studies: Searching for the presence of this compound in biological samples under various physiological conditions.
Enzyme assays: Screening cell extracts for enzymatic activities that can produce or metabolize this compound.
Genetic studies: Identifying genes that encode for enzymes involved in the metabolism of this compound.
The hydrolysis of the ester bond by esterases is a likely metabolic fate. researchgate.net The resulting β-keto acid could then be further metabolized. Identifying the specific enzymes that interact with this compound could open up new avenues for understanding its biological significance and for developing novel biotechnological applications.
Expanding Utility in Complex Chemical Synthesis for Pharmaceutical and Agrochemical Applications
The β-keto ester and α-hydroxy ketone functionalities are versatile synthetic handles that can be transformed into a wide range of other functional groups. researchgate.netresearchgate.net This makes this compound a potentially valuable building block for the synthesis of complex molecules with applications in the pharmaceutical and agrochemical industries. nih.govscripps.edu
Future research will focus on developing new synthetic methodologies that exploit the reactivity of this compound. For example, the ketone and ester groups can be selectively modified to introduce new stereocenters and build up molecular complexity. The α-hydroxy group can direct further stereoselective transformations.
The development of efficient and scalable syntheses of derivatives of this compound will be crucial for its adoption as a building block in drug discovery and development. Its potential as a precursor to chiral lactones, amino alcohols, and other valuable intermediates warrants further investigation. The transesterification of β-keto esters is a well-established method for creating molecular diversity, and this could be applied to this compound to generate libraries of compounds for biological screening. rsc.org
Q & A
Q. What are the standard synthetic routes for Ethyl 2-hydroxy-3-methyl-4-oxopentanoate, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via condensation reactions. For example, analogous β-keto esters are prepared by condensing ethyl bromoacetate with ketones or other esters under controlled conditions. A documented method involves reacting ethyl 2-methyl-3-oxobutanoate with ethyl bromoacetate in the presence of a base, followed by acid hydrolysis to yield derivatives (e.g., 3-methyl-4-oxopentanoic acid) . Key variables affecting yield include:
- Temperature: Optimal ranges between 100–110°C to avoid decomposition.
- Catalyst: Use of acidic or basic catalysts (e.g., HCl or KOH) to drive esterification/condensation.
- Purification: Distillation under reduced pressure (e.g., 3 mm Hg) improves purity but may reduce yield due to volatility .
Table 1: Example Reaction Conditions from Literature
| Reactants | Catalyst | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Ethyl 2-methyl-3-oxobutanoate + ethyl bromoacetate | HCl | 100 | 50 | |
| Hydrolysis of intermediate ester | Concentrated HCl | Reflux | ~60 |
Q. How can researchers characterize this compound using spectroscopic techniques?
Methodological Answer:
- Infrared (IR) Spectroscopy: Identify functional groups via key absorptions:
- C=O stretch : ~1737 cm⁻¹ (ester carbonyl) and ~1711 cm⁻¹ (ketone) .
- O-H stretch : Broad peak near 3473 cm⁻¹ for the hydroxyl group .
- Optical Rotation ([α]D): Used to confirm stereochemical purity (e.g., [α]D²⁶ = –27° for a methyl analog) .
- Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 172 for a related ester) and fragmentation patterns validate molecular weight and structure .
Advanced Research Questions
Q. What strategies address low yields in the synthesis of this compound, particularly during purification?
Methodological Answer: Low yields (e.g., 3% in distillation-based methods ) often arise from thermal degradation or side reactions. Mitigation approaches include:
- Alternative Purification: Chromatography (e.g., flash column) for heat-sensitive intermediates.
- Protecting Groups: Temporarily block reactive hydroxyl/keto groups during synthesis (e.g., silylation or acetylation).
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing intermediates .
Q. How can computational methods predict the physicochemical properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Models hydrogen bonding and conformational preferences (e.g., intramolecular H-bonding between hydroxyl and keto groups) .
- Molecular Dynamics (MD) Simulations: Predict solubility, viscosity, and phase behavior under varying temperatures/pressures .
- LogP Calculation: Estimate partition coefficients (e.g., LogP = 0.34 for a structural analog ) to guide solvent selection for extraction.
Q. What analytical challenges arise in resolving stereoisomers of this compound, and how are they addressed?
Methodological Answer: The compound’s chiral centers (e.g., 2-hydroxy and 3-methyl positions) can lead to diastereomers. Key approaches include:
- Chiral Chromatography: Use of chiral stationary phases (e.g., amylose derivatives) to separate enantiomers.
- NMR Spectroscopy: NOESY or COSY experiments to identify spatial proximity of protons in stereoisomers .
- X-ray Crystallography: Resolve absolute configuration for crystalline derivatives .
Table 2: Example Diastereomer Ratios from Literature
| Compound | Anti/Syn Ratio | Method | Reference |
|---|---|---|---|
| Methyl (2R,3S)-2-hydroxy-3-methyl-4-oxopentanoate | 90:10 | Chiral HPLC |
Q. How do contradictory literature data on reaction yields inform experimental design?
Methodological Answer: Discrepancies in yields (e.g., 3% vs. 50% for similar reactions ) highlight the need for rigorous process control. Researchers should:
- Replicate Conditions: Verify reported parameters (e.g., pressure, catalyst purity).
- Monitor Byproducts: Use GC-MS or TLC to detect side reactions (e.g., over-esterification).
- Statistical Optimization: Apply factorial design (e.g., DoE) to identify critical variables .
Q. What role does this compound play in synthesizing bioactive molecules?
Methodological Answer: The compound’s β-keto ester moiety is a precursor for:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
